(2S)-3-amino-2-(butoxycarbonylamino)propanoic Acid

Description

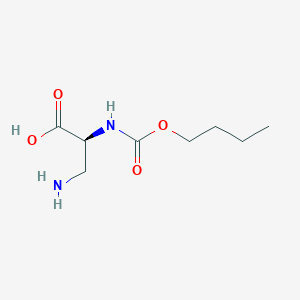

(2S)-3-Amino-2-(butoxycarbonylamino)propanoic acid is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino moiety and a free carboxylic acid group. Its stereochemistry at the second carbon (S-configuration) is critical for applications in peptide synthesis and medicinal chemistry, where enantiopurity influences biological activity. The Boc group enhances solubility in organic solvents during synthesis and can be selectively removed under acidic conditions to expose the primary amine for further functionalization.

Properties

IUPAC Name |

(2S)-3-amino-2-(butoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c1-2-3-4-14-8(13)10-6(5-9)7(11)12/h6H,2-5,9H2,1H3,(H,10,13)(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTGKNHMZMLLEV-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)NC(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)N[C@@H](CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

N-BUTYLOXYCARBONYL-DAP-OH, also known as (S)-3-Amino-2-((butoxycarbonyl)amino)propanoic acid or (2S)-3-amino-2-(butoxycarbonylamino)propanoic Acid, is a derivative of the amino acid phenylalanine

Mode of Action

The compound contains a tert-butyloxycarbonyl (Boc) group, which is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis. The Boc group can be removed under acidic conditions, a process known as deprotection. This deprotection allows the amino group to participate in subsequent reactions, such as peptide bond formation in protein synthesis.

Biological Activity

(2S)-3-amino-2-(butoxycarbonylamino)propanoic acid, also known as Boc-β-alanine, is an amino acid derivative with significant potential in medicinal chemistry and biochemistry. This compound is characterized by its butoxycarbonyl protecting group, which is commonly employed in peptide synthesis. Its molecular formula is C₈H₁₆N₂O₄, and it has a molecular weight of approximately 204.22 g/mol. This article explores the biological activities associated with this compound, including its antiviral, antimicrobial, and neuroprotective effects.

- Molecular Formula: C₈H₁₆N₂O₄

- Molecular Weight: 204.22 g/mol

- Appearance: White to almost white powder with high purity (≥95%) in commercial preparations.

Antiviral Activity

Research has indicated that derivatives of this compound exhibit antiviral properties. For instance, certain β-amino acid heterocycles have been shown to act as neuraminidase inhibitors, which are crucial for the replication of viruses such as influenza. In a study involving compound A-87380, a derivative of this amino acid, the IC50 value was found to be 50 μM against neuraminidase activity . This suggests that modifications to the β-amino acid structure can lead to compounds with significant antiviral potential.

Antimicrobial Activity

The antimicrobial properties of this compound and its derivatives have been documented in various studies. Some derivatives have demonstrated significant activity against a range of bacterial strains. For example, a study synthesized several compounds from this amino acid and evaluated their antimicrobial activity, revealing promising results against specific pathogens .

Neuroprotective Effects

Certain analogs of this compound have been investigated for their neuroprotective properties. These compounds were tested for their ability to protect neuronal cells from oxidative stress and apoptosis. In vitro assays indicated that some derivatives could inhibit the expression of caspases involved in apoptosis pathways . This suggests potential applications in treating neurodegenerative diseases.

Summary of Research Findings

| Activity | Compound | IC50/Effect | Remarks |

|---|---|---|---|

| Antiviral | A-87380 | 50 μM | Neuraminidase inhibitor; potential for influenza treatment. |

| Antimicrobial | Various Derivatives | Variable | Significant activity against bacterial strains. |

| Neuroprotective | Selected Analogs | N/A | Inhibition of caspases; potential for neurodegenerative disease treatment. |

Case Studies

- Antiviral Evaluation : A study assessed various β-amino acid derivatives for their ability to inhibit viral replication. The results indicated that structural modifications could enhance antiviral potency, particularly against neuraminidase enzymes.

- Antimicrobial Testing : In another investigation, derivatives synthesized from this compound were tested against Gram-positive and Gram-negative bacteria. Several compounds exhibited strong antimicrobial activity, suggesting their utility as therapeutic agents.

- Neuroprotection Research : A series of experiments focused on the neuroprotective effects of specific analogs in neuronal cell cultures exposed to oxidative stress showed a reduction in cell death rates and caspase activation, indicating protective mechanisms at play.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amino Acid Derivatives with Aromatic Substituents

Compound A : (2S)-2-Amino-3-[1',2',3'-benzotriazin-4'(3H)-one]propanoic acid hydrochloride ()

- Structure: Benzotriazinone substituent on the β-carbon.

- Synthesis : Boc-protected precursor hydrolyzed with 2 M HCl at 50°C (78% yield) .

Compound B : (2S)-2-Amino-3-[7’-(2’’-methoxyphenyl)benzotriazinone]propanoic acid hydrochloride ()

Comparison :

*Molecular weights estimated based on structural formulas.

Neuroactive Amino Acid Analogs

Compound C : 2-Amino-3-(methylamino)-propanoic acid (BMAA, )

- Structure: Methylamino group at β-position.

- Pharmacology: Neurotoxic excitatory amino acid linked to neurodegenerative diseases.

- Key Difference: BMAA lacks the Boc group and has a methylamino substituent, enabling blood-brain barrier permeability (permeability-surface area: 2–5 × 10⁻⁵ mL/s/g) but requiring high doses (>100 mg/kg) for toxicity .

Pharmaceutical Derivatives

Compound D : Levodopa [(2S)-2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid, ]

Structural and Functional Contrast :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.